
C20 Ceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C20 Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with arachidic acid (a 20-carbon fatty acid) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using ceramide synthase enzymes. These enzymes catalyze the acylation of sphingosine with fatty acids of varying chain lengths, including arachidic acid . This method is advantageous due to its specificity and efficiency in producing ceramides with desired chain lengths .
Análisis De Reacciones Químicas
Types of Reactions: C20 Ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of ceramides can yield dihydroceramides, which have distinct biological functions.
Substitution: Ceramides can participate in substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ceramide kinase in the presence of ATP.
Reduction: Sodium borohydride (NaBH4) in an organic solvent.
Substitution: Phosphatidylcholine in the presence of sphingomyelin synthase.
Major Products:
- Ceramide-1-phosphate
- Dihydroceramides
- Sphingomyelin
Aplicaciones Científicas De Investigación
Chemistry: C20 Ceramide is used as a model compound to study the synthesis and properties of sphingolipids . It is also employed in the development of analytical methods for lipidomics .
Biology: In biological research, this compound is used to investigate its role in cell signaling pathways, apoptosis, and autophagy . It serves as a tool to study the effects of ceramides on cellular functions and disease mechanisms .
Medicine: this compound has therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases . It is being explored for its ability to modulate cell death and survival pathways .
Industry: In the cosmetic industry, this compound is used in skincare products to enhance the skin barrier and retain moisture . It is also utilized in the development of drug delivery systems .
Mecanismo De Acción
C20 Ceramide exerts its effects by modulating membrane properties and interacting with specific effector proteins . It can influence membrane fluidity and organization, thereby affecting signal transduction pathways . This compound also interacts with proteins involved in apoptosis, autophagy, and inflammation, such as protein kinase C (PKC) and caspases . These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately regulating cellular responses .
Comparación Con Compuestos Similares
- C16 Ceramide: Contains a 16-carbon fatty acid chain.
- C18 Ceramide: Contains an 18-carbon fatty acid chain.
- C24 Ceramide: Contains a 24-carbon fatty acid chain.
Comparison: C20 Ceramide is unique due to its specific chain length, which influences its biophysical properties and biological functions . Compared to shorter-chain ceramides like C16 and C18, this compound has distinct effects on membrane organization and signaling pathways . Longer-chain ceramides like C24 have different roles in cellular processes and are involved in maintaining skin barrier function .
Propiedades
Fórmula molecular |
C38H75NO3 |
|---|---|
Peso molecular |
594.0 g/mol |
Nombre IUPAC |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+ |
Clave InChI |
XWBWIAOWSABHFI-QOSDPKFLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


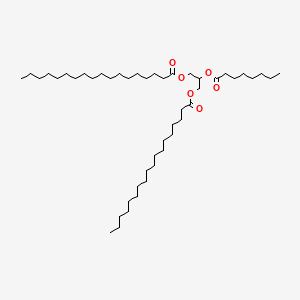
![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)
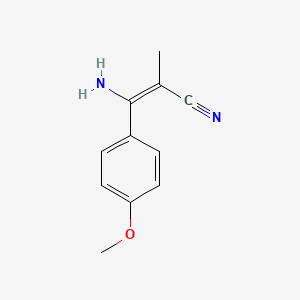
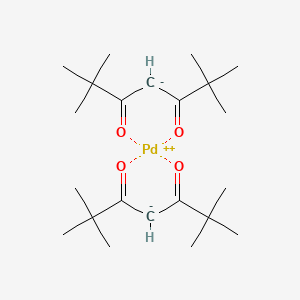
![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)

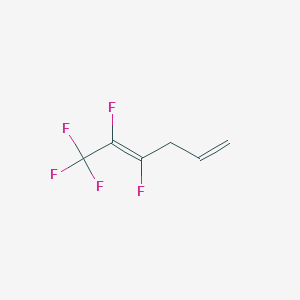
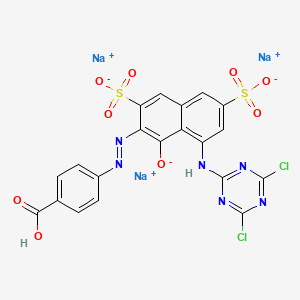
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
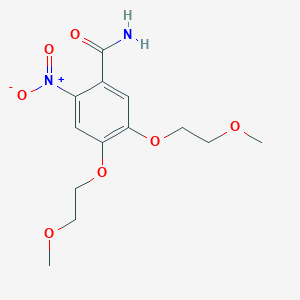
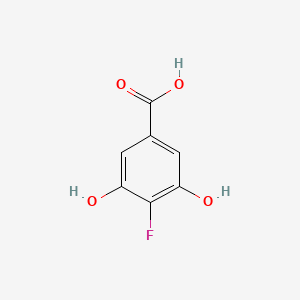
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
